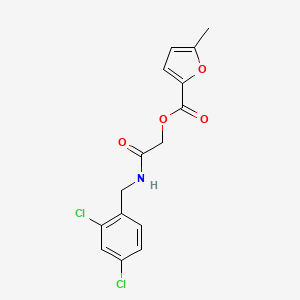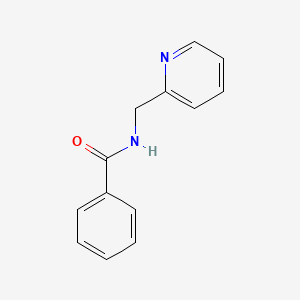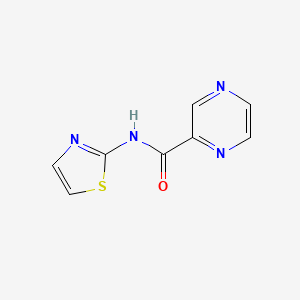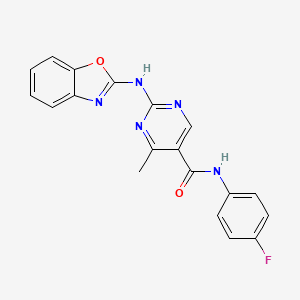![molecular formula C15H14BrN5O B10815835 5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B10815835.png)
5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-325616 is a chemical compound with the molecular formula C25H21ClN4OS. It is primarily used in scientific research and has been studied for its various biological activities. The compound is known for its high purity and stability under specific storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325616 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as chloro, amino, and sulfonyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-325616 would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
WAY-325616 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
WAY-325616 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in various diseases, although it is not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-325616 involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A compound with oxytocin receptor agonist activity.
WAY-181187: A selective dopamine receptor antagonist.
Uniqueness
WAY-325616 is unique due to its specific molecular structure and the particular biological activities it exhibits. Unlike other similar compounds, WAY-325616 has shown distinct binding affinities and effects on certain molecular targets, making it valuable for specialized research applications .
Properties
Molecular Formula |
C15H14BrN5O |
|---|---|
Molecular Weight |
360.21 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C15H14BrN5O/c16-10-5-3-9(4-6-10)11-8-12(13-2-1-7-22-13)21-15(18-11)19-14(17)20-21/h1-7,11-12H,8H2,(H3,17,18,19,20) |
InChI Key |
SWZSIYQGNFBQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=NC(=NN2C1C3=CC=CO3)N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B10815754.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10815757.png)
![(2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10815769.png)

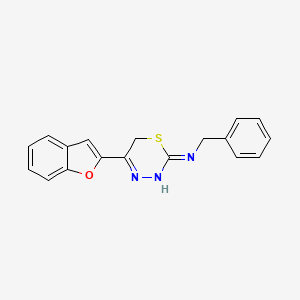
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-YL]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)ethan-1-one](/img/structure/B10815782.png)
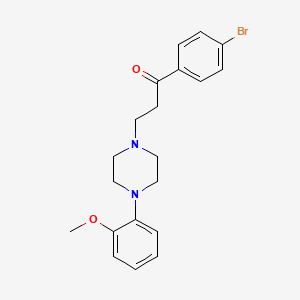
![2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10815810.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10815813.png)
![5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815819.png)
